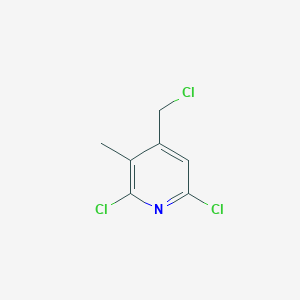
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine is an organic compound with the molecular formula C7H6Cl3N It is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, a chloromethyl group at position 4, and a methyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine typically involves the chlorination of 3-methylpyridine derivatives. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes steps such as halogenation, methylation, and chloromethylation, followed by purification and isolation of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at position 3 can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Oxidation: Products include 2,6-dichloro-4-(chloromethyl)-3-pyridinecarboxaldehyde or 2,6-dichloro-4-(chloromethyl)-3-pyridinecarboxylic acid.
Reduction: The major product is 2,6-dichloro-3,4-dimethylpyridine.
Scientific Research Applications
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include inhibition of enzyme catalysis or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-trifluoromethylpyridine
- 2,6-Dichloro-4-nitropyridine
- 2,6-Dichloro-4-methoxypyridine
Uniqueness
Compared to similar compounds, 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties
Properties
Molecular Formula |
C7H6Cl3N |
|---|---|
Molecular Weight |
210.5 g/mol |
IUPAC Name |
2,6-dichloro-4-(chloromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H6Cl3N/c1-4-5(3-8)2-6(9)11-7(4)10/h2H,3H2,1H3 |
InChI Key |
JOTCIMDHCDTUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



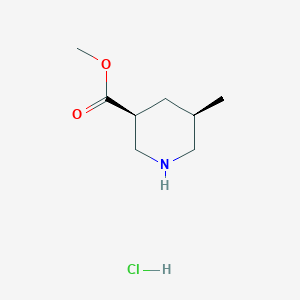
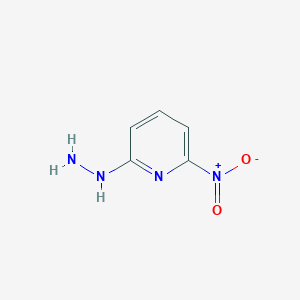

![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)

![2-(Pyridin-2-yl)benzo[d]oxazol-7-amine](/img/structure/B13663372.png)
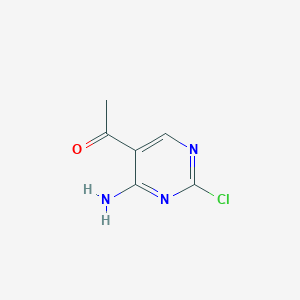
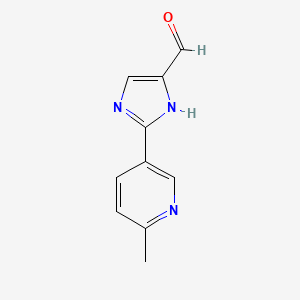
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)
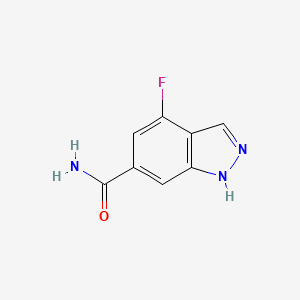
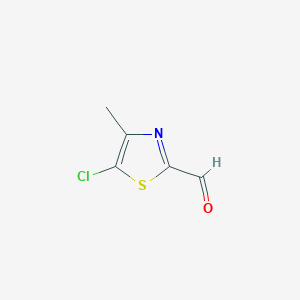
![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)
![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
